molecular formula C4H9NO B8115742 (1R,2S)-2-Methoxycyclopropan-1-amine

(1R,2S)-2-Methoxycyclopropan-1-amine

Cat. No.: B8115742
M. Wt: 87.12 g/mol
InChI Key: PHESTWQJVUANKG-DMTCNVIQSA-N
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Description

(1R,2S)-2-Methoxycyclopropan-1-amine is a chiral cyclopropane derivative with a methoxy group and an amine group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Methoxycyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of diazo compounds and transition metal catalysts such as rhodium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to achieve high yields and enantioselectivity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-Methoxycyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various cyclopropylamines.

Scientific Research Applications

(1R,2S)-2-Methoxycyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methoxycyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    (1R,2S)-2-Methoxycyclopropan-1-amine: shares similarities with other cyclopropane derivatives, such as cyclopropylamines and cyclopropanols.

    Rel-(1R,2S)-2-phenylcyclopropanamine: Another chiral cyclopropane derivative with a phenyl group instead of a methoxy group.

    Rel-(1R,2S)-2-methoxycyclopropan-1-ol: A similar compound with a hydroxyl group instead of an amine group.

Properties

IUPAC Name

(1R,2S)-2-methoxycyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHESTWQJVUANKG-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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